MTT Formazan

Assay Workflow Solubility Throughput

MTT Formazan (CAS 23305-68-2) is the water-insoluble, purple crystalline endpoint chromophore of the MTT reduction assay, delivering a stoichiometric absorbance signal at 570 nm directly proportional to cellular metabolic activity. • Non-substitutable by water-soluble formazans (XTT, MTS, WST-1): insoluble crystalline deposition enables stable endpoint readouts and cobalt-ion-assisted cell-localized microscopy. • Validated for post-thaw viability QC of cryopreserved stocks; outperforms WST-1 in long-term conservation protocols. • Supplied under inert gas; store at 2-8°C protected from light.

Molecular Formula C18H17N5S
Molecular Weight 335.4 g/mol
CAS No. 23305-68-2
Cat. No. B1226572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMTT Formazan
CAS23305-68-2
Synonyms3-(4,5-dimethylthiazol 2-yl)-2,5-diphenyltetrazolium formazan
MTT formazan
Molecular FormulaC18H17N5S
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3)C
InChIInChI=1S/C18H17N5S/c1-13-14(2)24-18(19-13)22-17(15-9-5-3-6-10-15)20-23(21-22)16-11-7-4-8-12-16/h3-12,21H,1-2H3
InChIKeyFQNJPANACVTXBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MTT Formazan Core Properties and Procurement


MTT Formazan (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium formazan; CAS 23305-68-2) is the reduced, highly colored end-product of the MTT tetrazolium salt [1]. With a molecular weight of 335.43 g/mol and a distinct purple/blue-black crystalline appearance, this compound is intrinsically water-insoluble and requires organic solvents like DMSO, isopropanol, or acidified isopropanol for dissolution . Its primary value lies in colorimetric assays, where its robust absorbance at 570 nm is proportional to cellular metabolic activity, serving as a direct quantifier for the widely employed MTT assay [1].

MTT Formazan Non-Substitutability


The procurement of MTT Formazan is not interchangeable with other tetrazolium formazans due to fundamental, quantifiable differences in solubility, spectral properties, and cellular permeability that directly impact assay workflow and data interpretation. While newer generation tetrazolium salts like XTT, MTS, and WST-1 produce water-soluble formazans, eliminating the solubilization step, the insoluble crystalline nature of MTT Formazan enables its distinct application in endpoint assays requiring a stable, precipitating signal [1][2]. Furthermore, the unique pH- and cell density-dependent spectral behavior of MTT Formazan, with a characteristic absorption maximum shift, necessitates specific experimental controls absent in alternatives, making generic substitution a direct source of quantitative error and data misinterpretation [3].

MTT Formazan vs. Analogues: Comparative Evidence


Aqueous Solubility vs. XTT, MTS, WST-1

MTT Formazan is fundamentally differentiated from next-generation tetrazolium formazans by its water insolubility. In contrast, XTT Formazan, MTS Formazan, and WST-1 Formazan are designed to be water-soluble. This property necessitates an organic solvent solubilization step (e.g., DMSO, acidified isopropanol) for MTT assays, adding to workflow time and complexity, but also uniquely enables the formation of localized, precipitating crystals within cells [1][2].

Assay Workflow Solubility Throughput

Absorbance Peak: MTT vs. XTT and MTS

The absorption maximum (λmax) of MTT Formazan is a critical determinant of assay sensitivity and instrumentation. It exhibits a λmax of 560-570 nm, distinct from XTT Formazan (450 nm) and comparable to the range for MTS Formazan (515-580 nm). This difference in spectral properties requires specific filter sets for microplate readers and influences the choice of tetrazolium salt based on available equipment and potential interference from other compounds [1][2].

Spectrophotometry Colorimetry Assay Design

Nanoparticle Cytotoxicity: MTT vs. WST-1

In head-to-head comparisons for evaluating mesoporous silica nanoparticle (MSN) cytotoxicity, MTT and WST-1 assays yield divergent, and often unreliable, viability estimates. The MTT assay was shown to generally overestimate the cytotoxicity of MSNs, while the WST-1 assay sometimes clearly underestimated cytotoxicity, even producing viability values exceeding 100% [1]. This quantitative discrepancy highlights that MTT Formazan production can be influenced by particle-specific interferences that are not observed with alternative methods like ATP-based assays.

Cytotoxicity Nanotoxicology Assay Interference

pH and Cell Density-Dependent Spectral Shift

The absorption spectrum of MTT Formazan is uniquely sensitive to pH and cell density, a property not shared to the same extent by all formazans. At low cell density or high pH, a single peak exists at 560-570 nm. However, at high cell density or low pH, a second peak appears at 510 nm. Crucially, measuring absorbance solely at 570 nm under high-density conditions can underestimate MTT Formazan production by up to 10-fold, directly compromising chemosensitivity calculations [1]. This necessitates a post-assay pH adjustment step (e.g., with a pH 10.5 buffer) to standardize readings, a requirement often absent for other tetrazolium systems.

Spectral Variability Assay Validation Quantitation

Cobalt Ions for Localized Deposition

When used as a cytochemical indicator of microbial viability, MTT Formazan requires the addition of cobalt ions to the reaction mixture to achieve cell-localized formazan deposition. In contrast, INT Formazan (from iodonitrophenyltetrazolium) does not require cobalt but its reactions must be assessed shortly after mounting due to diffusion [1]. This differential requirement highlights MTT's specific utility and constraints in microscopy-based viability assessments.

Cytochemistry Microscopy Localization

Long-Term Preservation Reproducibility: MTT vs. WST-1

In comparative studies on cell viability after long-term conservation and cryopreservation, the MTT method demonstrated greater utility and reliability than the WST-1 method [1]. While WST-1 offers advantages in handling and stability on fresh specimens, MTT's performance was superior for establishing viability after long-term storage, indicating a specific niche where MTT Formazan-based assays are the method of choice.

Cryopreservation Viability Reproducibility

MTT Formazan Application Scenarios


High-Throughput Drug Screening

Laboratories equipped with multi-mode or filter-based microplate readers optimized for the 570 nm absorbance peak can directly integrate MTT Formazan-based assays into existing high-throughput workflows. The well-characterized assay provides quantitative viability data for large compound libraries, making it a cost-effective and standardized choice where workflow adjustments for water-soluble formazans are not required [1].

Post-Cryopreservation Viability Assessment

Research involving cell banking, tissue engineering, or any protocol requiring validation of cell viability post-thaw will find MTT assays particularly reliable. Evidence indicates MTT outperforms WST-1 in establishing viability after long-term conservation, providing robust data for quality control of cryopreserved stocks [1].

Microbial Viability Staining for Microscopy

MTT is the tetrazolium salt of choice for protocols that require direct, cell-localized formazan deposition for microscopy. The insoluble, crystalline nature of MTT Formazan, coupled with the specific requirement for cobalt ions to achieve localization, makes it a targeted tool for cytochemical studies of microbial viability and activity on glass slides [1].

Sperm Quality and Fertility Testing

MTT reduction is a validated and characterized method for assessing sperm quality in domestic fowl, with strong correlation to INT-reduction and fertilization ability. The MTT-based assay offers operational advantages, including function without unstable PMS and toxic cyanide reagents, and produces optically clear solutions for spectrophotometric reading [1].

Technical Documentation Hub

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